molecular formula C20H22N2O6 B10874930 ethyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B10874930
M. Wt: 386.4 g/mol
InChI Key: CSKWEEXHBKWIOP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a nitrophenyl group, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation followed by a Michael addition and cyclization. The general steps are as follows:

    Knoevenagel Condensation: This step involves the reaction of ethyl acetoacetate with 3-nitrobenzaldehyde in the presence of a base such as piperidine to form an intermediate.

    Michael Addition: The intermediate undergoes a Michael addition with malononitrile.

    Cyclization: The final step involves cyclization to form the chromene ring, often facilitated by heating under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially affecting the chromene ring or the nitrophenyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products

    Reduction: Formation of ethyl 2-amino-7,7-dimethyl-4-(3-aminophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate.

    Oxidation: Potential formation of oxidized derivatives depending on the reaction conditions.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can play a crucial role in its activity, potentially through interactions with electron-rich sites in biological molecules.

Comparison with Similar Compounds

Ethyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be compared with other chromene derivatives:

    Ethyl 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: Similar structure but with a different position of the nitro group, which can affect its reactivity and biological activity.

    Ethyl 2-amino-7,7-dimethyl-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate:

    Ethyl 2-amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: Features a methyl group, which can influence its steric and electronic properties.

Each of these compounds has unique characteristics that make them suitable for different applications in research and industry.

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C20H22N2O6/c1-4-27-19(24)17-15(11-6-5-7-12(8-11)22(25)26)16-13(23)9-20(2,3)10-14(16)28-18(17)21/h5-8,15H,4,9-10,21H2,1-3H3

InChI Key

CSKWEEXHBKWIOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CC(C2)(C)C)N

Origin of Product

United States

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